

# Physical and chemical properties of ethyl thioglycolate

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## Compound of Interest

Compound Name: *Ethyl thioglycolate*

Cat. No.: *B046877*

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An In-depth Technical Guide to the Physical and Chemical Properties of **Ethyl Thioglycolate**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Ethyl thioglycolate** (ETG), also known as ethyl 2-mercaptoproacetate, is an organic sulfur compound and the ethyl ester of thioglycolic acid.[\[1\]](#)[\[2\]](#) It is a versatile chemical intermediate valued for its thiol (-SH) and ester functional groups, which impart unique reactivity.[\[2\]](#) At room temperature, it presents as a colorless to pale yellow liquid characterized by a strong, pungent odor.[\[2\]](#)[\[3\]](#) This guide provides a comprehensive overview of the physical and chemical properties of **ethyl thioglycolate**, detailed experimental protocols for its synthesis and characterization, and a summary of its key applications and safety considerations.

## Physical and Chemical Properties

The fundamental physical and chemical characteristics of **ethyl thioglycolate** are summarized below. This data is critical for its handling, application in synthesis, and safety assessments.

## Table 1: General and Physical Properties of Ethyl Thioglycolate

| Property                              | Value  | Source(s)   |
|---------------------------------------|--|---|
| IUPAC Name                            | ethyl 2-sulfanylacetate  | <a href="#">[1]</a>   |
| Synonyms                              | Ethyl 2-mercaptopropanoate, Ethyl mercaptacetate   | <a href="#">[1]</a> <a href="#">[4]</a>                     |
| CAS Number                            | 623-51-8   | <a href="#">[1]</a>   |
| Molecular Formula                     | C <sub>4</sub> H <sub>8</sub> O <sub>2</sub> S   | <a href="#">[1]</a> <a href="#">[5]</a>                     |
| Molecular Weight                      | 120.17 g/mol   | <a href="#">[1]</a> <a href="#">[5]</a>                     |
| Appearance                            | Colorless to pale yellow liquid  | <a href="#">[2]</a>   |
| Odor                                  | Pungent, stench  | <a href="#">[2]</a>   |
| Melting Point                         | -80 °C   | <a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[6]</a> |
| Boiling Point                         | 54 °C at 12 mmHg (16 hPa)<br><a href="#">[3]</a><br>[5] <a href="#">[6]</a> 156-158 °C (at atmospheric pressure) | <a href="#">[3]</a><br><a href="#">[6]</a>                  |
| Density                               | 1.096 g/mL at 25 °C  | <a href="#">[5]</a> <a href="#">[6]</a>                     |
| Flash Point                           | 60.5 °C (140.9 °F) <a href="#">[3]</a> <a href="#">[4]</a> 47.7°C (118 °F)                                       | <a href="#">[5]</a> <a href="#">[6]</a>                     |
| Refractive Index (n <sup>20</sup> /D) | 1.457  | <a href="#">[5]</a> <a href="#">[6]</a>                     |
| Vapor Pressure                        | 2.7 mmHg at 25 °C  | <a href="#">[6]</a>   |
| Water Solubility                      | Not miscible or difficult to mix   | <a href="#">[5]</a> <a href="#">[6]</a>                     |
| Solubility in Organic Solvents        | Miscible with water, acetone, ethanol, ethyl ether   | <a href="#">[7]</a>   |
| pKa (SH group)                        | 7.95 at 25 °C  | <a href="#">[5]</a> <a href="#">[6]</a>                     |

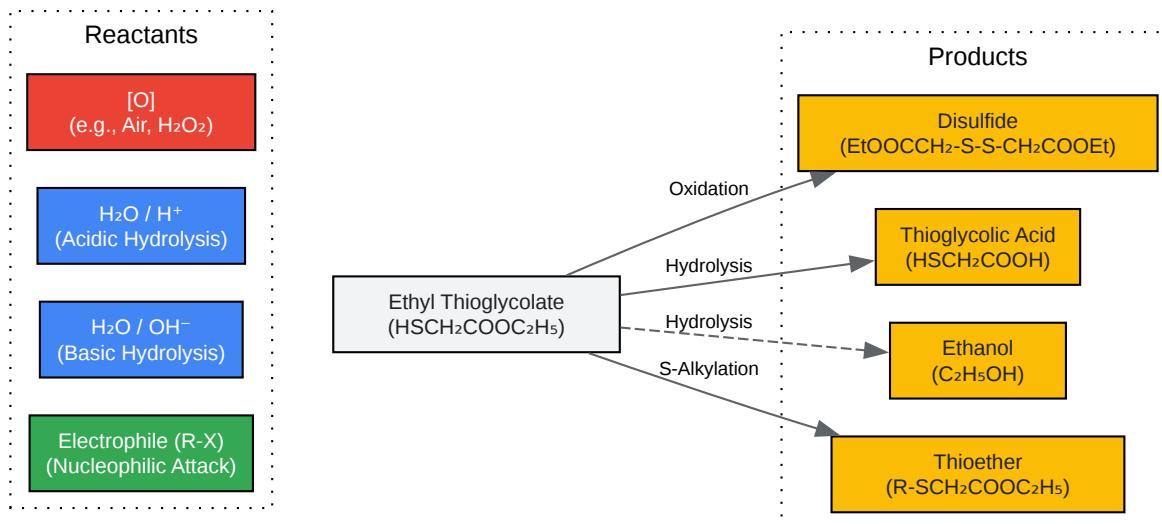
**Table 2: Spectroscopic Data Identifiers**

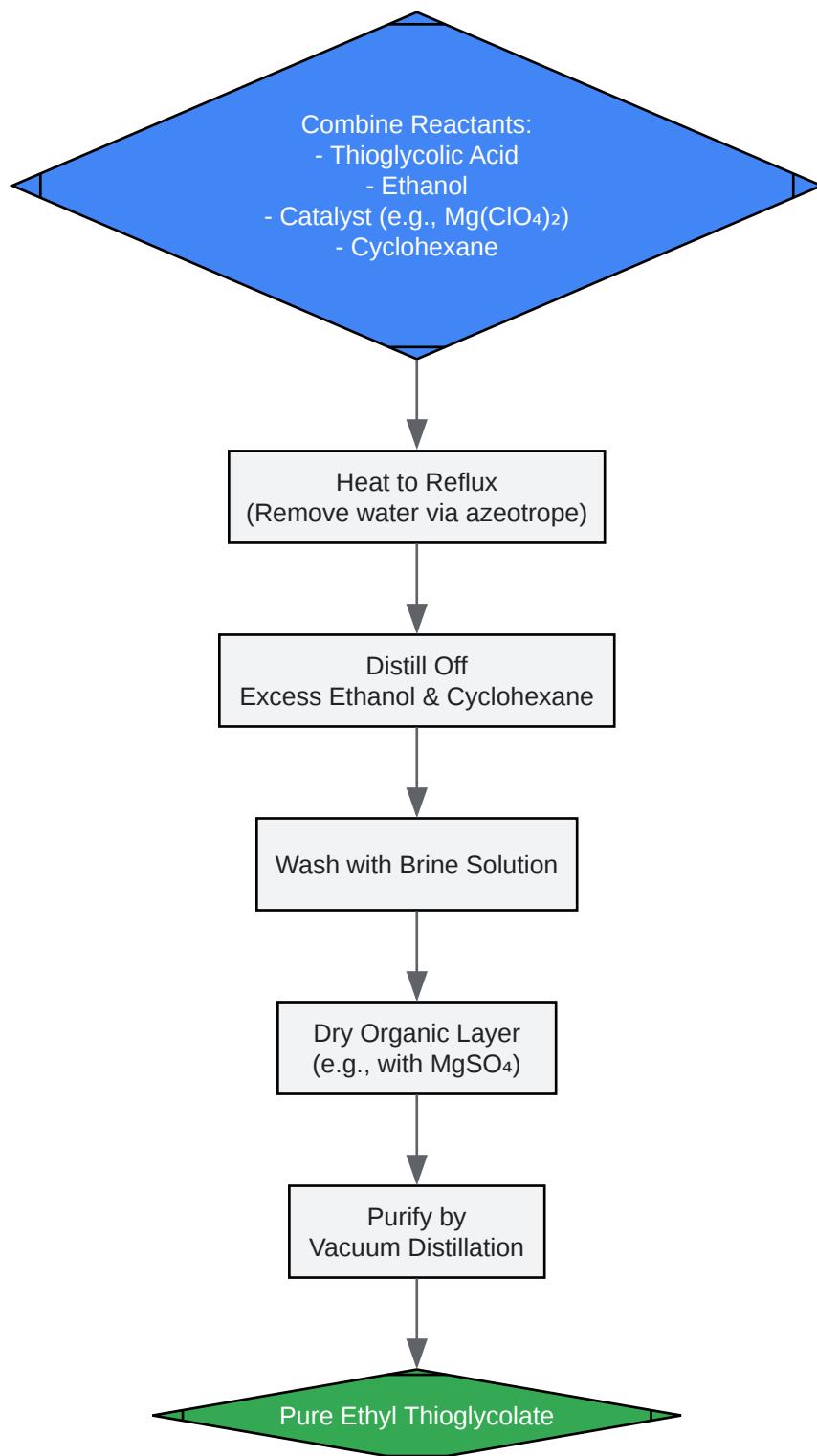
| Spectroscopic Data  | Identifier/Reference                            |
|---------------------|---|
| <sup>1</sup> H NMR  | Available data can be found at ChemicalBook[8]  |
| <sup>13</sup> C NMR | Available data can be found at ChemicalBook[8]  |
| Mass Spectrum (EI)  | Available data can be found at NIST WebBook[9]  |
| IR Spectrum         | Available data can be found at NIST WebBook[10] |
| BRN                 | 605581  |

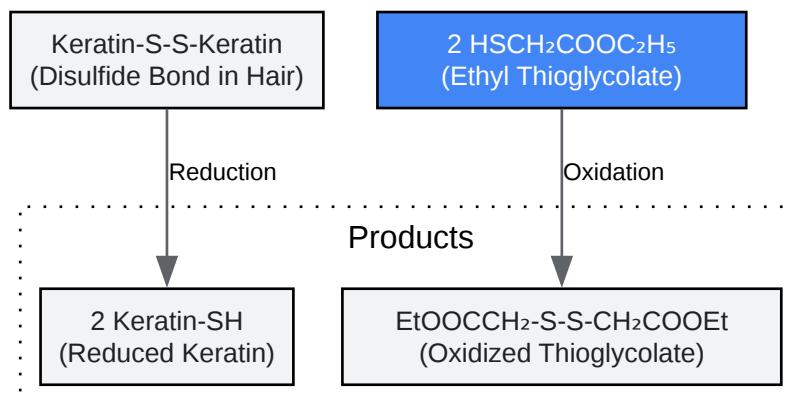
## Chemical Reactivity and Stability

**Ethyl thioglycolate**'s reactivity is dominated by its thiol group, making it a potent reducing agent and a nucleophile.[2][11]

- Stability: The compound is stable under inert atmosphere and recommended storage conditions (2-8°C, protected from light).[5][6] It is air-sensitive and prone to oxidation.[5][6][11]
- Incompatibilities: It is incompatible with strong oxidizing agents, strong bases, strong acids, and nucleophiles, which can trigger hydrolysis or exothermic reactions.[2][5][6]
- Oxidation: The thiol group is readily oxidized, particularly on exposure to air.[6][11] This can lead to the formation of disulfide-linked dimers.
- Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield thioglycolic acid and ethanol.
- Use in Synthesis: As a versatile intermediate, it is used in the synthesis of pharmaceuticals like cefmetazole and in the creation of dithieno[3,2-b:2',3'-d]thiophene derivatives for organic electronics.[6][12] Its dilithio-derivative can be reacted with aldehydes in multi-step syntheses of other complex molecules.[13]







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